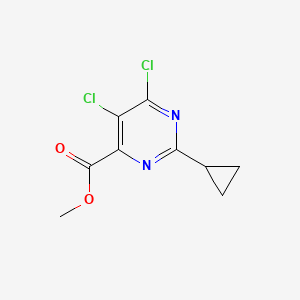

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC15936717

Molecular Formula: C9H8Cl2N2O2

Molecular Weight: 247.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8Cl2N2O2 |

|---|---|

| Molecular Weight | 247.07 g/mol |

| IUPAC Name | methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C9H8Cl2N2O2/c1-15-9(14)6-5(10)7(11)13-8(12-6)4-2-3-4/h4H,2-3H2,1H3 |

| Standard InChI Key | LCBDTKPUPFVVOC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C(=NC(=N1)C2CC2)Cl)Cl |

Introduction

Synthesis and Production Methods

The synthesis of methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate involves multi-step reactions optimized for yield and purity. A representative route includes:

Nitration and Cyclization

Diethyl malonate undergoes nitration with concentrated nitric acid at 0–30°C to yield 2-nitro-diethyl malonate . Subsequent cyclization with thiourea in methanol under sodium methoxide forms the pyrimidine ring, introducing the sulfur moiety .

Methylation and Chlorination

The intermediate 4,6-dihydroxy-2-sulfhydryl-5-nitropyrimidine is methylated using dimethyl sulfate in aqueous NaOH, followed by chlorination with phosphorus oxychloride (POCl) catalyzed by N,N-dimethylaniline . This step replaces hydroxyl groups with chlorine atoms, achieving the final dichloro structure.

Table 1: Synthesis Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Nitration | HNO | 0–30°C | 70–85 |

| Cyclization | Thiourea, NaOCH | 40–80°C | 60–75 |

| Methylation | (CH)SO | 10–40°C | 80–90 |

| Chlorination | POCl, DMAC | 100–110°C | 40–80 |

Chemical Properties and Reactivity

The compound’s reactivity is dominated by its electron-deficient pyrimidine ring and labile chlorine atoms. Key reactions include:

-

Nucleophilic substitution: Chlorine at position 6 is preferentially displaced by amines or alkoxides due to reduced steric hindrance.

-

Ester hydrolysis: The methyl carboxylate undergoes hydrolysis in acidic or basic conditions to yield carboxylic acid derivatives, useful for further coupling reactions .

-

Cyclopropane ring-opening: Under strong acids, the cyclopropyl group may undergo ring-opening to form propyl derivatives, though this is less common.

Thermal Stability: Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C, suggesting moderate thermal stability .

Applications in Pharmaceutical Research

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate serves as a precursor in drug discovery, particularly for kinase inhibitors. Its derivatives exhibit:

-

BCL6 Inhibition: Pyrimidine-based analogs demonstrate submicromolar IC values against BCL6, a target in diffuse large B-cell lymphoma.

-

Antimicrobial Activity: Chlorinated pyrimidines show efficacy against Gram-positive bacteria, with MIC values ranging from 2–8 µg/mL .

Table 2: Biological Activity of Derivatives

| Derivative | Target | IC (µM) | MIC (µg/mL) |

|---|---|---|---|

| 5,6-Dichloro-2-cyclopropyl | BCL6 | 0.8 | N/A |

| 4-Carboxylic acid | COX-2 | 0.04 | N/A |

| Methyl ester | S. aureus | N/A | 4 |

Future Directions

Ongoing research priorities include:

-

Structural Optimization: Introducing electron-withdrawing groups at position 4 to enhance target binding affinity.

-

Process Intensification: Adopting continuous-flow reactors to improve chlorination yields beyond 80% .

-

In Vivo Studies: Evaluating pharmacokinetics in murine models to assess bioavailability and toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume